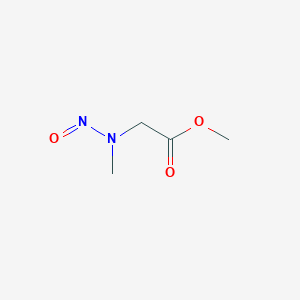
Ethyl tetradecanoate
Descripción general
Descripción
Ethyl tetradecanoate, also known as Ethyl myristate, is a long-chain fatty acid ethyl ester . It is a natural product found in various organisms including Mandragora autumnalis, Daphne odora . It is used to synthesize flavor and as an ingredient in soaps and cosmetics .
Synthesis Analysis
The synthesis of Ethyl tetradecanoate involves the formal condensation of the carboxy group of myristic acid with the hydroxy group of ethanol . A detailed synthesis process can be found in the paper titled "Synthesis of carbon-13-labeled tetradecanoic acids" .Molecular Structure Analysis
The molecular formula of Ethyl tetradecanoate is C16H32O2 . The IUPAC name is ethyl tetradecanoate . The molecular weight is 256.42 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl tetradecanoate are not detailed in the search results, it’s known that the compound is a result of a condensation reaction between myristic acid and ethanol .Physical And Chemical Properties Analysis
Ethyl tetradecanoate has a molar mass of 256.43 . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has a critical density and specific density .Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agent
Ethyl myristate has been identified to possess antimicrobial properties, which makes it valuable in the medical field for treating skin infections and acne . Its efficacy against bacteria can be harnessed in the formulation of topical creams and ointments designed to combat infectious agents on the skin.
Cosmetics: Skin Conditioning
In the cosmetic industry, ethyl myristate is used for its skin conditioning and emollient characteristics. It helps to moisturize and strengthen the skin, preventing dryness and maintaining skin health. It’s commonly found in lotions, creams, and other skincare products .
Food Industry: Flavoring Agent
Ethyl myristate is utilized as a flavoring agent in the food industry. It’s added to various food products to enhance their flavor profile and is particularly noted for its role in improving the taste and aroma of processed foods .
Environmental Science: Biomarker Analysis
In environmental science, ethyl myristate serves as a biomarker for excessive ethanol consumption. It can be isolated from hair samples and used in chromatography-based techniques for analytical studies .
Materials Science: Nanoparticle Fabrication
The compound is involved in the preparation of nanoparticles, particularly in the pharmaceutical sector for drug delivery systems. Its properties can influence the release rates of active ingredients in micro- and nanoparticle formulations .
Industrial Uses: Perfume Production
Ethyl myristate is also employed in the production of perfumes and fragrances due to its ability to enhance scent and improve the longevity of fragrances. It acts as a carrier for other active ingredients, contributing to the overall sensory experience of the perfume .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl myristate, also known as ethyl tetradecanoate, is a long-chain fatty acid ester It’s known that fatty acid ethyl esters (faees) like ethyl myristate can bind to and decrease the activity of certain proteins .
Mode of Action
Ethyl myristate interacts with its targets primarily through binding. This binding can result in decreased activity of the target proteins
Biochemical Pathways
It’s known that fatty acid ethyl esters (faees) like ethyl myristate are products of nonoxidative ethanol metabolism . They can be used as alcohol markers in hair . Also, there’s evidence that certain fatty acids, like myristates, can support the non-symbiotic growth and spore production of certain fungi .
Pharmacokinetics
Ethyl myristate has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s known that myristate esters like ethyl myristate are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . .
Result of Action
It’s known that fatty acid ethyl esters (faees) like ethyl myristate can bind to and decrease the activity of certain proteins . This could potentially alter cellular functions depending on the specific target proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl myristate. For instance, the presence of certain fatty acids like myristates in the environment can support the non-symbiotic growth and spore production of certain fungi . .
Propiedades
IUPAC Name |
ethyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047654 | |
| Record name | Ethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |
| Record name | Ethyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl tetradecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
178.00 to 180.00 °C. @ 12.00 mm Hg | |
| Record name | Ethyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |
| Record name | Ethyl tetradecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.862 | |
| Record name | Ethyl tetradecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl tetradecanoate | |
CAS RN |
124-06-1 | |
| Record name | Ethyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl myristate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12.3 °C | |
| Record name | Ethyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl myristate?
A1: Ethyl myristate has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.
Q2: What are the key spectroscopic characteristics of ethyl myristate?
A2: While specific spectroscopic data is not provided in the research excerpts, ethyl myristate can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.
Q3: What is the solubility of ethyl myristate?
A: Ethyl myristate is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []
Q4: How does ethyl myristate perform under high pressure?
A: Research indicates that ethyl myristate's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.
Q5: How does ethyl myristate interact with other materials in pharmaceutical formulations?
A: Ethyl myristate can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing ethyl myristate.
Q6: How is ethyl myristate used in the development of biodiesels?
A: Ethyl myristate is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.
Q7: What is the role of ethyl myristate in food flavor and aroma?
A: Ethyl myristate is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.
Q8: What analytical techniques are used to detect and quantify ethyl myristate?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of ethyl myristate in various matrices, including food, biological samples, and biodiesels. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)





![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)
![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)


